molecular formula C9H17NO3Si B2784784 Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate CAS No. 67405-85-0

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate

Cat. No.: B2784784
CAS No.: 67405-85-0
M. Wt: 215.324
InChI Key: JGKRVTAHOJZGIK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C9H17NO3Si and a molecular weight of 215.32 g/mol . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a trimethylsilyl group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl 2-cyano-2-methylacetate, while substitution reactions can produce a variety of substituted acetates .

Scientific Research Applications

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate involves its ability to participate in various chemical reactions due to its functional groups. The cyano group, in particular, is highly reactive and can undergo nucleophilic addition and substitution reactions. The trimethylsilyl group can be easily removed under mild conditions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate is unique due to the presence of both a cyano group and a trimethylsilyl group, which provide distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

ethyl 2-cyano-2-trimethylsilyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3Si/c1-6-12-8(11)9(2,7-10)13-14(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKRVTAHOJZGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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